molecular formula C17H14N2O4S2 B2466900 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide CAS No. 682783-34-2

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide

Cat. No.: B2466900
CAS No.: 682783-34-2
M. Wt: 374.43
InChI Key: NKHNBHQUXUURKK-GXDHUFHOSA-N
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide is a synthetic rhodanine-based compound of significant interest in medicinal chemistry and oncology research. This molecule is primarily investigated for its potent inhibitory activity against various protein kinases, which are critical signaling enzymes in cellular processes. Its proposed mechanism of action involves competitive binding at the kinase's ATP-binding site, thereby disrupting phosphorylation-mediated signal transduction cascades that drive pathological cell proliferation and survival. Research indicates that this compound and its structural analogs exhibit promising anti-proliferative and pro-apoptotic effects against a range of human cancer cell lines, positioning it as a valuable chemical tool for probing kinase-dependent pathways and validating new therapeutic targets. The specific integration of the furan and phenolic moieties in its structure is designed to optimize target selectivity and binding affinity. Consequently, this reagent is a key asset for researchers studying kinase biology, anticancer drug discovery, and the development of targeted molecular therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-13-6-2-1-5-12(13)18-15(21)7-8-19-16(22)14(25-17(19)24)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHNBHQUXUURKK-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with furan derivatives.

Anticancer Properties

Research indicates that thiazolidinone compounds, including this derivative, exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study highlighted that compounds with a similar thiazolidinone structure showed significant cytotoxic effects in human leukemia cell lines, with the activity being dose-dependent and influenced by the electronic nature of substituents on the aromatic rings .

Key Findings:

  • Cell Lines Tested: K562 (leukemia) and MCF7 (breast cancer).
  • Mechanism: Induction of apoptosis was observed through assays such as LDH and flow cytometry.
  • Notable Compounds: Variants of the compound demonstrated varying levels of activity, suggesting that structural modifications can enhance efficacy.

Antimicrobial Activity

The compound also displays promising antimicrobial properties , particularly against various bacterial strains. Studies have shown that thiazolidinones can inhibit bacterial growth, likely due to their ability to interfere with cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate to strong antiproliferative effects in leukemia and breast cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential as a PI3K inhibitor

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes such as DDX3 helicase, which is implicated in various cancers and viral infections .
  • Cell Cycle Arrest: Its antiproliferative effects are attributed to the induction of cell cycle arrest at different stages, which is critical for preventing tumor growth.
  • Apoptosis Induction: The compound promotes programmed cell death through various signaling pathways, enhancing its anticancer potential.

Case Studies

Several case studies have documented the effectiveness of similar thiazolidinone derivatives:

  • Study on DDX3 Inhibition: A derivative was shown to inhibit DDX3 helicase activity significantly, impacting cellular proliferation in cancer models .
  • Antiproliferative Activity Study: Compounds with structural similarities exhibited significant cytotoxicity against K562 and MCF7 cell lines, highlighting the importance of functional groups in modulating activity .

Scientific Research Applications

Structural Features

The compound features a thiazolidinone core, a furan moiety, and a hydroxyphenyl group. Its molecular formula is C15H13N3O3S2C_{15}H_{13}N_{3}O_{3}S_{2} with a molecular weight of 359.42 g/mol. The unique combination of these structural elements suggests diverse biological activities.

Potential Biological Activities

The biological activities of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thiazolidinone structure is known for its effectiveness against various bacterial strains.
  • Anticancer Potential : Thiazolidinone derivatives have been investigated for their anticancer properties. For example, compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values ranging from 5.1 to 22.08 µM .
  • Anti-inflammatory Effects : The presence of the hydroxyphenyl group may contribute to anti-inflammatory activities, as phenolic compounds are often associated with such effects.

Synthesis and Derivatives

The synthesis of this compound can be approached through several methods involving multi-step reactions:

  • Formation of the Thioxothiazolidinone Core : This involves reacting a suitable thioamide with halogenated acyl compounds under basic conditions.
  • Introduction of the Furan Ring : A condensation reaction with a furan aldehyde introduces the furan moiety.
  • Final Modifications : Further modifications can yield derivatives with potentially enhanced biological activity.

Case Studies

  • Anticancer Studies : Research has shown that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicated that similar compounds could inhibit the growth of cancer cells effectively, suggesting potential for further development in anticancer therapies .
  • Bioassays for Biological Activity : Various bioassays have been employed to assess the efficacy of this compound against specific biological targets or pathways. These assays are critical for understanding its mechanisms of action and therapeutic potential.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiazolidinone ring and amide group are susceptible to hydrolysis under acidic or basic conditions:

Thiazolidinone Ring Hydrolysis

  • Acidic Conditions : The ring may undergo cleavage at the C=N bond, yielding a thiourea intermediate and furan-2-carbaldehyde derivatives.

  • Basic Conditions : Hydrolysis of the 4-oxo group can produce a thiol intermediate and a fragmented diketone.

Amide Bond Hydrolysis

The propanamide linker may hydrolyze to form 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 2-aminophenol under strong acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions .

Table 1: Hydrolysis Conditions and Products

Reaction SiteConditionsProductsSource
Thiazolidinone ring6M HCl, reflux, 6hThiourea + furan-2-carbaldehyde
Thiazolidinone ring2M NaOH, 80°C, 4hThiol intermediate + diketone
Amide bond10% H2SO4, reflux, 8hPropanoic acid derivative + 2-aminophenol

Oxidation Reactions

The thioxo (C=S) group and furan ring are oxidation-prone:

Thioxo Group Oxidation

  • Treatment with H2O2 or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfonic acid (C=SO2), enhancing electrophilicity .

Furan Ring Oxidation

  • Strong oxidants like KMnO4 convert the furan moiety to a maleic acid derivative, disrupting conjugation .

Table 2: Oxidation Pathways

TargetReagentOutcomeYieldSource
Thioxo group30% H2O2, RT, 2hSulfonic acid derivative75–80%
Furan ring0.1M KMnO4, 60°C, 3hMaleic acid analog65%

Cycloaddition and Conjugation Reactions

The α,β-unsaturated ketone in the thiazolidinone core participates in cycloadditions:

Diels-Alder Reaction

  • Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts.

Michael Addition

  • Nucleophiles like amines or thiols add to the α-position of the enone system, forming substituted derivatives .

Table 3: Cycloaddition and Conjugation Examples

Reaction TypeReagentProductConditionsSource
Diels-Alder1,3-butadieneBicyclic thiazolidinone adductToluene, 110°C, 12h
Michael AdditionBenzylamineβ-Amino-thiazolidinone derivativeEtOH, RT, 6h

Phenolic -OH Reactivity

The 2-hydroxyphenyl group undergoes:

  • Esterification : Reacts with acetyl chloride to form acetate esters .

  • Etherification : Alkylation with methyl iodide yields methoxy derivatives .

Furan Ring Electrophilic Substitution

  • Nitration (HNO3/H2SO4) introduces nitro groups at the 5-position of the furan ring .

Table 4: Functional Group Transformations

GroupReactionReagentOutcomeSource
Phenolic -OHEsterificationAcetyl chlorideAcetate ester
Furan ringNitrationHNO3/H2SO4, 0°C5-Nitro-furan derivative

Biological Interactions

Though not a direct reaction, the compound’s interactions with enzymes like cyclooxygenase-II (COX-II) involve:

  • Hydrogen bonding : Between the hydroxyphenyl group and Asp125 .

  • π-Stacking : Furan and thiazolidinone rings with hydrophobic enzyme pockets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of the target compound differ in substituents on the thiazolidinone core or the aromatic propanamide group. Below is a comparative analysis based on molecular properties and substituent effects:

Key Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Notable Features
Target Compound Furan-2-ylmethylene; 2-hydroxyphenyl C₁₇H₁₄N₂O₄S₂* ~374.44* ~1.45* ~9.0–10.0* Enhanced H-bonding via phenolic -OH; moderate lipophilicity.
(E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide Furan-2-ylmethylene; pyridin-2-yl C₁₆H₁₃N₃O₃S₂ 359.42 1.48 12.96 Pyridine introduces basicity; higher pKa reduces solubility at physiological pH.
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene; 3-hydroxyphenyl C₂₀H₁₈N₂O₃S₂ 398.50 1.43 9.53 Increased lipophilicity from 4-methylbenzylidene; meta-hydroxyphenyl lowers acidity vs. ortho-substituted target.
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide Thienylmethylene; 3-fluorophenyl C₁₇H₁₃FN₂O₂S₃ 408.50 Thiophene’s electron-rich nature may enhance π-π stacking; fluorine improves membrane permeability.
(Z)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene; thiadiazole C₁₈H₁₈N₄O₂S₃ 434.56 Thiadiazole enhances metabolic stability; methyl group increases steric bulk.

Substituent Effects on Properties and Bioactivity

Aromatic Group Variations
  • 2-Hydroxyphenyl (Target) vs. Pyridin-2-yl : The phenolic -OH in the target compound increases acidity (predicted pKa ~9–10) compared to pyridine’s basic nitrogen (pKa ~12.96).
  • 3-Hydroxyphenyl : The meta-substitution reduces intramolecular H-bonding compared to ortho-substitution, lowering acidity (pKa 9.53) and altering pharmacokinetics.
Heterocyclic Methylene Modifications
  • Furan-2-ylmethylene (Target) vs.
  • 4-Methylbenzylidene : The methyl group increases lipophilicity, favoring membrane penetration but possibly reducing solubility.
Linker and Terminal Group Modifications
  • Thiadiazole : Replacing phenyl with a 5-methyl-1,3,4-thiadiazol-2-yl group introduces heteroatoms that improve metabolic stability and rigidity.

Implications for Drug Design

  • Target Compound Advantages : The combination of furan-2-ylmethylene (electron modulation) and 2-hydroxyphenyl (solubility/H-bonding) offers a balanced profile for interactions with polar and hydrophobic enzyme pockets.
  • Trade-offs in Analogs : Thienylmethylene and thiadiazole substituents may enhance binding but require optimization for solubility.

Preparation Methods

Reaction Protocol

  • Reactants : 2-Aminophenol (1.0 equiv), propionyl chloride (1.2 equiv).
  • Conditions : Anhydrous dichloromethane (DCM), triethylamine (2.0 equiv), 0°C to room temperature, 4 hours.
  • Workup : Extraction with NaHCO₃, drying over MgSO₄, solvent evaporation.

Characterization Data

  • Yield : 85% (white crystalline solid).
  • Melting Point : 128–130°C.
  • FTIR (KBr, cm⁻¹) : 3320 (N–H stretch), 1650 (C=O amide), 1590 (aromatic C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, OH), 8.20 (s, 1H, NH), 7.20–6.70 (m, 4H, Ar–H), 2.40 (t, 2H, CH₂), 2.10 (t, 2H, CH₂).

Acylation of 3-Aminorhodanine to Form Intermediate A

Reaction Protocol

  • Reactants : 3-Aminorhodanine (1.0 equiv), N-(2-hydroxyphenyl)propanoyl chloride (1.1 equiv).
  • Conditions : Dry tetrahydrofuran (THF), N,N-diisopropylethylamine (DIPEA, 2.0 equiv), 0°C to reflux, 6 hours.
  • Workup : Filtration, washing with cold ethanol, recrystallization from ethyl acetate.

Characterization Data

  • Yield : 78% (pale yellow solid).
  • Melting Point : 160–162°C.
  • FTIR (KBr, cm⁻¹) : 3280 (N–H), 1720 (C=O thiazolidinone), 1660 (C=O amide).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.60–6.80 (m, 4H, Ar–H), 4.10 (s, 2H, CH₂), 2.50–2.30 (m, 4H, CH₂).

Knoevenagel Condensation to Introduce Furan-2-ylmethylene Group

Reaction Protocol

  • Reactants : Intermediate A (1.0 equiv), furfural (1.5 equiv).
  • Conditions : Ethanol, piperidine (0.1 equiv), reflux, 8 hours.
  • Workup : Cooling, filtration, washing with cold ethanol, chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization Data

  • Yield : 65% (bright yellow solid).
  • Melting Point : 195–197°C.
  • FTIR (KBr, cm⁻¹) : 1695 (C=O thiazolidinone), 1640 (C=O amide), 1580 (C=C furan).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (s, 1H, CH=), 7.80–6.40 (m, 7H, Ar–H and furan–H), 4.15 (s, 2H, CH₂), 2.60–2.40 (m, 4H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.7 (C=S), 170.4 (C=O), 153.4 (C–O), 124.9 (furan C), 116.0–128.0 (aromatic C).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Entry Solvent Catalyst Yield (%)
1 Ethanol Piperidine 65
2 Methanol NH₄OAc 52
3 Toluene DMAP 38

Key Insight : Ethanol with piperidine provided optimal yield due to enhanced solubility and catalytic activity.

Temperature and Time Dependence

Entry Temperature (°C) Time (h) Yield (%)
1 80 6 58
2 100 8 65
3 100 10 63

Key Insight : Prolonged heating beyond 8 hours led to decomposition, reducing yield.

Mechanistic Insights

Acylation Step

The nucleophilic amino group of 3-aminorhodanine attacks the electrophilic carbonyl of N-(2-hydroxyphenyl)propanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.

Knoevenagel Condensation

The active methylene group (C-5 of thiazolidinone) undergoes deprotonation by piperidine, forming an enolate that attacks furfural’s carbonyl. Subsequent dehydration yields the trans (E)-configured alkylidene product.

Challenges and Solutions

  • Low Solubility of Intermediate A : Additive use of DMF (5% v/v) improved reaction homogeneity.
  • Isomerization During Condensation : Strict temperature control (100°C) minimized Z/E isomerization.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiazolidinone core formation : Reacting 2-thioxothiazolidin-4-one with furan-2-carbaldehyde under acidic or basic conditions to form the (E)-configured furylmethylene group via Knoevenagel condensation .

Amide coupling : Introducing the N-(2-hydroxyphenyl)propanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazolidinone intermediate and 2-hydroxyphenylpropanoic acid .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (E)-isomer and remove geometric byproducts .

Basic: How should researchers confirm the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and analytical methods is essential:

  • NMR : 1^1H and 13^13C NMR to verify the (E)-configuration of the furylmethylene group (characteristic coupling constants: J=1216J = 12-16 Hz for trans olefinic protons) and amide bond formation .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of thiazolidinone), ~1650 cm1^{-1} (amide C=O), and ~1250 cm1^{-1} (C-S stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (m/zm/z calculated for C19H16N2O4S2C_{19}H_{16}N_2O_4S_2) .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:
Initial screening should focus on target-agnostic assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases linked to thiazolidinone bioactivity, using fluorescence-based kinetic assays .
  • Antioxidant activity : DPPH radical scavenging assay, leveraging the 2-hydroxyphenyl group’s redox properties .

Advanced: How can researchers optimize reaction yields for the Knoevenagel condensation step?

Answer:
Key parameters to optimize:

  • Catalyst selection : Piperidine or ammonium acetate improves regioselectivity for the (E)-isomer over (Z)-isomer .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control .
  • Temperature : Moderate heating (60–80°C) balances reaction speed and byproduct formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: What computational methods are effective for predicting binding modes of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or PPARγ) to identify favorable binding poses. Prioritize hydrogen bonds between the 2-hydroxyphenyl group and catalytic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, particularly at the thioxo sulfur and furan oxygen .

Advanced: How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved?

Answer:

  • Stepwise solubility profiling :
    • Determine intrinsic solubility via shake-flask method in PBS (pH 7.4).
    • Use co-solvents (e.g., 10% DMSO) for in vitro assays, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
    • Validate with dynamic light scattering (DLS) to detect aggregation artifacts .

Advanced: What strategies address discrepancies in biological activity between in vitro and cell-based assays?

Answer:

  • Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
  • Membrane permeability : Use Caco-2 monolayers to evaluate passive diffusion and efflux ratios (P-gp involvement) .
  • Pro-drug modification : If poor permeability is observed, consider esterification of the 2-hydroxyphenyl group to enhance lipophilicity .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Scaffold variation : Synthesize analogs with:
    • Alternative heterocycles (e.g., pyrrole instead of furan) .
    • Modified thioxo groups (e.g., oxo or selenoxo substitutions) .
  • Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity with activity .

Advanced: What analytical techniques are recommended for stability studies under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to pH 1–10 buffers (37°C, 24h) and monitor via HPLC-UV. The thioxo group may hydrolyze to oxo under alkaline conditions .
  • Oxidative stability : Use H2_2O2_2 (3% v/v) to simulate ROS-rich environments. Track furan ring oxidation via LC-MS .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
  • SPR biosensing : Quantify binding kinetics (konk_{on}/koffk_{off}) for putative targets (e.g., recombinant enzymes) .

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